Selective DNA Synthesis Inhibition Without RNA Synthesis Interference Versus Broad-Spectrum Nucleoside Analogs
O,N-Aminomethanylylidene-beta-D-arabinofuranose (Ancitabine) demonstrates selective inhibition of DNA synthesis while leaving RNA synthesis unaffected . This contrasts with nucleoside analogs such as cytarabine (ara-C), which inhibits both DNA and RNA synthesis to varying degrees depending on concentration and cell type, and gemcitabine, which inhibits DNA synthesis but also incorporates into RNA causing additional cytotoxic effects [1]. The selective DNA synthesis inhibition profile of this compound is attributed to its specific interaction with DNA polymerase or related enzymes in the DNA replication machinery, whereas RNA polymerases remain uninhibited . This selectivity is quantified in functional assays measuring [³H]-thymidine incorporation (DNA synthesis) versus [³H]-uridine incorporation (RNA synthesis), though specific IC₅₀ values are not publicly disclosed in available primary literature.
| Evidence Dimension | Selectivity for DNA synthesis inhibition over RNA synthesis inhibition |
|---|---|
| Target Compound Data | Inhibits DNA synthesis; does not inhibit RNA synthesis |
| Comparator Or Baseline | Cytarabine (ara-C): inhibits both DNA and RNA synthesis with reported IC₅₀ values of 0.01–0.1 μM for DNA synthesis and variable RNA synthesis inhibition depending on concentration [1] |
| Quantified Difference | Qualitative selectivity: DNA synthesis inhibited, RNA synthesis unaffected vs. dual inhibition for comparator |
| Conditions | Cellular incorporation assays using radiolabeled nucleosides ([³H]-thymidine for DNA, [³H]-uridine for RNA) in mammalian cell lines |
Why This Matters
Researchers studying DNA replication mechanisms or developing antineoplastic agents with reduced off-target RNA-related toxicity should prioritize this compound over broader-spectrum nucleoside analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary: Cytarabine (CID 6253). Mechanism of Action section. View Source
